Macrosphelide B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H20O8 |
|---|---|
Molecular Weight |
340.32 g/mol |
IUPAC Name |
(7E,13E)-9-hydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12,15-tetrone |
InChI |
InChI=1S/C16H20O8/c1-9-8-16(21)24-11(3)13(18)5-7-15(20)23-10(2)12(17)4-6-14(19)22-9/h4-7,9-12,17H,8H2,1-3H3/b6-4+,7-5+ |
InChI Key |
BUJQDSFTDISLDT-YDFGWWAZSA-N |
Isomeric SMILES |
CC1CC(=O)OC(C(=O)/C=C/C(=O)OC(C(/C=C/C(=O)O1)O)C)C |
Canonical SMILES |
CC1CC(=O)OC(C(=O)C=CC(=O)OC(C(C=CC(=O)O1)O)C)C |
Synonyms |
macrosphelide B |
Origin of Product |
United States |
Biosynthesis of Macrosphelide B
Producing Organisms of this compound
This compound is a secondary metabolite produced by several species of fungi. It was first identified from Microsphaeropsis sp. FO-5050, a strain later reclassified as Paraconiothyrium sporulosum. nih.gov Since its initial discovery, other fungal producers have been identified, including:
Periconia byssoides mdpi.com
Coniothyrium minitans mdpi.comjst.go.jp
Tritirachium sp. mdpi.com
Arctic fungi of the genus Pseudogymnoascus nih.gov
The discovery of macrosphelides in diverse fungal genera suggests a widespread distribution of the genetic blueprint for their synthesis in the fungal kingdom.
The Polyketide Synthase (PKS) Pathway in this compound Formation
Like other polyketides, this compound is synthesized via a Type I Polyketide Synthase (PKS) pathway. wikipedia.orgwikipedia.org PKSs are large, multi-domain enzymatic complexes that construct complex carbon skeletons from simple acyl-CoA precursors in an assembly-line fashion. wikipedia.orgrasmusfrandsen.dk
The biosynthesis begins with a "starter unit," typically acetyl-CoA, which is sequentially condensed with "extender units," such as malonyl-CoA or methylmalonyl-CoA. wikipedia.org Each condensation step is catalyzed by a ketosynthase (KS) domain. nih.gov Following each extension, the growing polyketide chain can be modified by a series of domains within the PKS module, including ketoreductases (KR), dehydratases (DH), and enoylreductases (ER), which determine the final pattern of oxygenation and saturation in the molecule. rasmusfrandsen.dknih.gov
The genetic basis for this synthesis lies in a biosynthetic gene cluster (BGC), which contains the genes for the PKS enzymes as well as other necessary tailoring enzymes. nih.govresearchgate.net A BGC responsible for macrosphelide production has been identified in the genomes of Pseudogymnoascus strains. nih.gov The specific sequence of modules and domains within the PKS dictates the structure of the resulting polyketide backbone. After the linear chain is assembled on the PKS, it is released, often through a cyclization reaction mediated by a thioesterase (TE) domain, to form the characteristic 16-membered macrolactone ring of this compound.
Advanced Structural Analysis and Stereochemistry
Elucidation of Absolute Stereoconfiguration
The definitive absolute stereoconfiguration of Macrosphelide B was established as (3S, 8R, 9S, 15S) through a combination of total synthesis and spectroscopic analysis. researchgate.net Initial predictions were based on the structural relationships among the macrosphelide family and molecular modeling. researchgate.net The total synthesis of (+)-Macrosphelide B, starting from readily available chiral materials like methyl (S)-(+)-3-hydroxybutyrate and methyl (S)-(-)-lactate, confirmed the assigned stereochemistry by comparing the synthetic product with the natural one. researchgate.net
Furthermore, the stereochemistry of related macrosphelides has been determined using techniques like the modified Mosher's method, which involves the formation of diastereomeric esters and subsequent NMR analysis to deduce the configuration of chiral centers. mdpi.com While not directly applied to this compound in the cited literature, this method has been crucial in establishing the stereochemistry of other members of the macrosphelide family, such as macrosphelide C and M, thereby providing a reliable framework for assigning the stereochemistry of new analogues. mdpi.com The successful synthesis of various macrosphelide derivatives has further solidified the understanding of their stereochemical intricacies. researchgate.netnih.goviisc.ac.in
Spectroscopic Characterization Beyond Basic Identification
The structure of this compound has been thoroughly characterized using a suite of advanced spectroscopic techniques. nih.gov High-resolution mass spectrometry (HRMS) provided the molecular formula, C₁₆H₂₀O₈. jst.go.jp One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating the complex structure. nih.govoup.com
Detailed analysis of ¹H and ¹³C NMR spectra, including DEPT, COSY, HSQC, and HMBC experiments, allowed for the complete assignment of all proton and carbon signals and established the connectivity of the atoms within the molecule. mdpi.comoup.com For instance, HMBC (Heteronuclear Multiple Bond Correlation) experiments were crucial in piecing together the macrolactone ring by showing long-range correlations between protons and carbons. oup.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provided information about the through-space proximity of protons, which was vital for determining the relative stereochemistry and conformational preferences of the molecule. oup.com The gauge-including atomic orbital (GIAO) NMR chemical shift calculations, supported by statistical methods like DP4+, have also been employed to further confirm the structural assignments. nih.gov
Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |
| 2 | 2.51 (dd, 3, 15), 2.55 (dd, 6, 15) | 41.9 (t) |
| 3 | 5.31 (m) | 68.1 (d) |
| 5 | - | 165.1 (s) |
| 6 | 6.89 (dd, 4.5, 15.9) | - |
| 7 | 6.85 (ddd, 6.5, 9.2, 15.9) | - |
| 8 | 5.08-5.12 (m) | - |
| 9 | 4.16 (ddd, 1.8, 4.5, 4.5) | - |
| 10 | 2.63 (dd, 2.9, 14.5), 2.50 (dd, 8.2, 14.5) | - |
| 11 | - | - |
| 12 | 2.51-2.58 (m) | - |
| 13 | 5.27-5.32 (m) | - |
| 14 | 6.06 (dd, 1.8, 15.9) | - |
| 15 | 4.92 (dq, 4.5, 6.2) | - |
| 16-CH₃ | 1.33 (d, 6.2) | - |
| 17-CH₃ | 1.38 (d, 6.2) | - |
| 18-CH₃ | 1.36 (d, 5.8) | - |
Note: The data presented is a selection and may not be exhaustive. It is compiled from various sources and should be used for illustrative purposes. For complete and definitive data, please refer to the primary literature. wiley-vch.deoup.com
X-Ray Crystallographic Studies of Macrosphelide Core Structures
X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. nih.govwikipedia.orgcam.ac.uk While a specific X-ray crystal structure for this compound itself was not found in the provided search results, the absolute configuration of the related epi-macrosphelide J has been confirmed by single-crystal X-ray diffraction analysis. nih.gov This provides a solid structural anchor for the macrosphelide family.
Furthermore, the absolute configuration of macrosphelide C was established through X-ray analysis, which has been instrumental in confirming the stereochemistry of other macrosphelides. mdpi.comresearchgate.net The structure of macrosphelide A has also been confirmed by X-ray structure analysis. oup.com These crystallographic studies on closely related analogues provide invaluable, high-resolution structural information that reinforces the stereochemical assignments made for this compound through other methods like total synthesis and advanced spectroscopic analysis. The ability to obtain well-ordered crystals is a critical step in this process, allowing for the collection of high-quality diffraction data. riken.jp
Conformational Analysis of the Macrolactone Skeleton
The 16-membered macrolactone ring of this compound possesses significant conformational flexibility, which can influence its biological activity. Understanding the preferred conformations is crucial. While specific conformational analysis studies focused solely on this compound are not detailed in the provided results, insights can be drawn from studies on similar macrolactone systems.
The development of synthetic strategies, such as those employing intramolecular nitrile oxide-olefin cycloaddition (INOC), has inadvertently shed light on the conformational aspects of the macrosphelide skeleton. nih.govmdpi.com The facial selectivity observed in these reactions is influenced by the conformational preferences of the macrocyclic transition states. nih.gov Computational methods, such as molecular mechanics (MM2) calculations, have been used to study the conformational effects on the regioselectivity of macrocyclic reactions, which can be extrapolated to understand the conformational landscape of this compound. acs.orgnih.gov These computational approaches, in conjunction with NOESY data from NMR studies, can help to build a comprehensive model of the dominant conformations of this compound in solution.
Chemical Synthesis and Synthetic Methodologies of Macrosphelide B
Total Synthesis Approaches
Total syntheses of Macrosphelide B have been achieved through several distinct and innovative approaches. These methodologies primarily differ in their strategy for the crucial macrocyclization step and the choice of starting materials.
Ring-closing metathesis (RCM) has emerged as a powerful and widely used method for the macrocyclization step in the synthesis of this compound and its analogs. researchgate.netacs.orgnih.govresearchgate.net This strategy relies on the use of ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts, to form the large ring from a linear diene precursor. researchgate.netnih.govorganic-chemistry.org
A key advantage of the RCM approach is its high functional group tolerance, allowing for the presence of various protecting groups and ester functionalities within the precursor molecule. nih.gov The substrates for RCM are typically assembled from readily available chiral building blocks. acs.orgnih.gov For instance, one successful synthesis utilized methyl (S)-(+)-3-hydroxybutyrate and methyl (S)-(-)-lactate as chiral starting materials to construct the linear diene precursor. researchgate.netacs.org The efficiency of the RCM reaction can be influenced by steric factors around the reacting double bonds. nih.gov It has been noted that the presence of certain protecting groups can affect the rate of macrocyclization. nih.gov
The general sequence involves the coupling of two or more fragments to create a linear seco-acid, which is then macrolactonized via RCM. nih.govmdpi.com Subsequent deprotection and oxidation steps yield the final this compound target. nih.gov This strategy has proven to be efficient and has been applied to the synthesis of not only this compound but also other members of the macrosphelide family, such as A and E. nih.govjst.go.jp
Table 1: Selected RCM-based Syntheses of this compound Precursors
| Starting Materials | Key Fragments | RCM Catalyst | Reference |
|---|---|---|---|
| Methyl (S)-lactate, Methyl (S)-3-hydroxybutyrate | Acyclic diene precursor | Grubbs' catalyst | acs.orgnih.gov |
| Homoallylic alcohol, Carboxylic acids | Acrylate precursor | Grubbs' second-generation catalyst | nih.govmdpi.com |
An alternative and elegant approach to the synthesis of the this compound core involves an intramolecular nitrile oxide-olefin cycloaddition (INOC) as the key macrocyclization step. mdpi.comnih.govnih.govmdpi.com This method offers a pathway to construct the 16-membered ring while simultaneously setting new stereocenters. nih.gov The INOC reaction proceeds through a concerted mechanism, which can allow for efficient transfer of chirality. nih.gov
This strategy avoids potential side reactions like epimerization that can sometimes be observed in other macrolactonization methods. researchgate.netnih.gov The synthesis commences with the preparation of a linear precursor containing both a nitrile oxide (or its aldoxime precursor) and an olefin. mdpi.comnih.gov Upon treatment with an oxidizing agent, the nitrile oxide is generated in situ and undergoes a [3+2] cycloaddition with the tethered olefin to form a bicyclic isoxazoline-fused macrolactone. mdpi.comnih.gov This isoxazoline (B3343090) intermediate serves as a masked β-hydroxy ketone. nih.gov Subsequent reductive cleavage of the N-O bond in the isoxazoline ring unmasks the ketone functionality at the C-14 position, a key feature of this compound. nih.govmdpi.comnih.gov
Table 2: Key Features of the INOC Strategy for this compound Synthesis
| Key Reaction | Precursor | Intermediate | Key Transformation | Reference |
|---|
Many synthetic routes toward this compound rely on the "chiral pool" strategy, which utilizes readily available and inexpensive enantiomerically pure starting materials to introduce the desired stereochemistry. researchgate.netnih.govnih.gov This approach avoids the need for asymmetric reactions or chiral resolutions at later stages of the synthesis.
Commonly used chiral precursors include:
Lactate (B86563) Derivatives: Methyl (S)-(-)-lactate and its enantiomer are frequently employed to install the stereocenters at C-3 and C-15. researchgate.netacs.orgthegoodscentscompany.com
(R)- or (S)-3-Hydroxybutyrate: Methyl (S)-(+)-3-hydroxybutyrate and its (R)-enantiomer are used to establish the stereochemistry at the C-9 position. researchgate.netacs.orgnih.gov
Carbohydrates: Sugars such as L-(+)-arabinose and diacetone glucose have also served as starting points for the synthesis of key fragments of this compound, leveraging their inherent chirality. researchgate.netnih.gov
These chiral building blocks are transformed through a series of reactions to construct larger, more complex fragments. These fragments are then coupled together to form the linear precursor required for the final macrocyclization step, which could be an RCM reaction, an INOC reaction, or a traditional macrolactonization like the Yamaguchi esterification. researchgate.netnih.govnih.gov For example, a total synthesis of Macrosphelides A and B was achieved starting from methyl (S)-lactate and methyl (S)- or (R)-3-hydroxybutyrate. nih.gov Similarly, another synthesis utilized L-(+)-arabinose to prepare the necessary chiral fragments. nih.gov
This compound can be synthesized from its close analogue, Macrosphelide A. Structurally, this compound is the C-14 ketone corresponding to the C-14 secondary alcohol of Macrosphelide A. jst.go.jpnih.gov This relationship was initially confirmed by the chemical conversion of Macrosphelide A to this compound. nih.gov
This transformation is achieved through the oxidation of the secondary hydroxyl group at the C-14 position of Macrosphelide A. mdpi.comnih.gov Various oxidizing agents can be employed for this purpose, with pyridinium (B92312) dichromate (PDC) being one of the reagents used in early studies to establish the structural relationship between the two compounds. mdpi.comnih.gov This oxidative derivatization provides a straightforward method to access this compound if a supply of Macrosphelide A is available, either from natural sources or through total synthesis. u-toyama.ac.jp
A formal synthesis constitutes the synthesis of a known intermediate that has been previously converted into the final natural product. Several formal syntheses of this compound have been reported, contributing valuable alternative routes to key intermediates. researchgate.netnih.gov
Key Synthetic Intermediates and Fragment Couplings
The total synthesis of this compound typically involves the convergent assembly of several key fragments. nih.govdntb.gov.ua These fragments are synthesized independently and then coupled together to form the linear precursor for macrocyclization. This convergent strategy is generally more efficient than a linear approach.
Common key intermediates include:
A fragment corresponding to the C4-C8 portion, often derived from 3-hydroxybutyrate. nih.gov
A fragment for the C9-C13 segment. nih.gov
A C15 methyl-bearing fragment, typically derived from lactate. nih.gov
The coupling of these fragments is most commonly achieved through esterification reactions. nih.govacs.org For example, DCC (dicyclohexylcarbodiimide) mediated condensation is one method used to link an acid fragment with an alcohol fragment. acs.org The order of fragment assembly can vary between different synthetic routes. Iterative esterification and deprotection sequences are often employed to build up the linear tri-ester precursor. nih.govmdpi.com For instance, a hydroxyl ester can be coupled with a protected carboxylic acid, followed by deprotection of a second alcohol, which is then esterified with another acid fragment. nih.gov
One notable strategy employed a furan (B31954) ring as a latent γ-oxo-α,β-unsaturated carboxylic acid. acs.org In this synthesis, two furan-containing fragments were coupled, and the furan ring was later unmasked through oxidation with NBS followed by sodium chlorite (B76162) to reveal the required functionality for the macrosphelide core. acs.org This furan oxidation strategy provides an elegant solution to construct a key part of the molecule. nih.gov
Diastereoselective and Enantioselective Transformations
The stereochemical complexity of this compound necessitates the use of highly selective transformations to install its multiple stereocenters. Synthetic chemists have employed a range of diastereoselective and enantioselective methods to achieve this.
In early total syntheses, Sharpless asymmetric dihydroxylation was used to set key stereocenters. For instance, the dihydroxylation of t-butyl sorbate (B1223678) was a crucial step in establishing the configuration of a key allylic alcohol intermediate. nih.gov Subsequent stereochemical adjustments were often made using methods like the Mitsunobu inversion to achieve the desired stereochemistry. nih.govmdpi.com
Another powerful strategy involves the use of chiral starting materials, such as methyl (S)-(-)-lactate and methyl (S)-(+)-3-hydroxybutyrate, which provide a foundation of chirality that is carried through the synthetic sequence. acs.orgacs.orgacs.org For example, the synthesis of a key chiral subunit involved a diastereoselective Grignard addition to an aldehyde derived from methyl (S)-(-)-lactate, achieving a 6:1 diastereoselectivity. acs.orgacs.org
Furan oxidation strategies have also incorporated highly stereoselective reduction steps. In a synthesis by the Kobayashi group, the reduction of a key ketone intermediate (17) was accomplished with zinc borohydride (B1222165) (Zn(BH4)2) at low temperatures, affording the desired anti-alcohol with a high diastereoselectivity of 15:1. nih.govacs.org This high level of control was critical for the successful synthesis of the target molecule. acs.org However, the stereochemical outcome of such reductions can be highly dependent on the substrate and reagents. The reduction of a later-stage intermediate, the MOM-protected macrocycle (22), with Zn(BH4)2 gave only a 2:1 mixture of diastereomers, whereas using sodium borohydride (NaBH4) in methanol (B129727) led to the opposite syn isomer with a diastereoselectivity greater than 10:1. acs.org This highlights the subtle electronic and conformational effects that govern facial selectivity in the reduction of the C14 ketone.
Intramolecular Nitrile Oxide Cycloaddition (INOC) has emerged as a key transformation that simultaneously constructs the macrocycle and controls stereochemistry. nih.govnih.gov The Suh group demonstrated that the cycloaddition of a nitrile oxide to an Oppolzer sultam proceeded with excellent diastereoselectivity, effectively setting the configuration of a key secondary alcohol. nih.govorganic-chemistry.org Asymmetric INOC approaches using phase transfer catalysts have also been explored to achieve facial selectivity in the construction of the macrosphelide skeleton. nih.gov
Macrocyclization Strategies and Challenges
The formation of the 16-membered macrolactone ring is a critical and often challenging step in the synthesis of this compound. The efficiency of this macrocyclization is highly dependent on the chosen strategy, the nature of the seco-acid precursor, and the reaction conditions. Several key strategies have been successfully applied.
Yamaguchi Macrolactonization: This is one of the most frequently employed methods for the synthesis of macrosphelides. nih.gov It involves the reaction of a hydroxy acid (the seco-acid) with 2,4,6-trichlorobenzoyl chloride, followed by the addition of a stoichiometric amount of 4-(dimethylamino)pyridine (DMAP) to promote cyclization. acs.org While often effective, the success of the Yamaguchi protocol is sensitive to the position of the macrolactonization. For instance, formal synthesis of Macrosphelide A showed that cyclization at one position (path A) gave a 70% yield, while cyclization at two other possible sites (paths B and C) gave significantly lower yields of 18% and 59%, respectively. clockss.org Challenges with the Yamaguchi reaction can include β-elimination side reactions and low yields, particularly with sensitive substrates. acs.org
Ring-Closing Metathesis (RCM): RCM has proven to be a powerful alternative for constructing the macrosphelide core. nih.govacs.orgresearchgate.net This strategy involves creating a linear precursor containing two terminal alkenes and using a ruthenium catalyst, such as Grubbs' catalyst, to form the C12-C13 double bond within the macrocycle. acs.orgacs.orgacs.org The RCM approach offers the advantage of forming a carbon-carbon bond under relatively mild conditions. nih.gov However, the reaction's efficiency can be influenced by steric factors near the reacting olefins. The bulkiness of protecting groups, for example, can significantly affect the rate of macrocyclization. acs.org Despite these challenges, RCM has been successfully used in several total syntheses of this compound and its analogues, providing an effective route to the 16-membered ring. acs.orgmdpi.com
Intramolecular Nitrile Oxide Cycloaddition (INOC): A more unconventional and highly convergent approach involves using an INOC reaction to form the macrocyclic skeleton. nih.govnih.gov This method constructs a macrocycle containing an isoxazoline ring, which can then be further transformed. The INOC strategy was specifically employed for the synthesis of this compound to circumvent side reactions like epimerization or the formation of geometric isomers that can occur during macrolactonization of the corresponding seco-acid. nih.gov This highlights the utility of developing unique cyclization strategies to overcome challenges posed by the specific functionalities within a target molecule. nih.govnih.gov
Comparative Analysis of Synthetic Efficiencies and Yields
Ring-Closing Metathesis (RCM) has been presented as a highly efficient alternative. Syntheses of Macrosphelides A and B utilizing RCM as the key macrocyclization step have been described as proceeding with high efficiency. acs.orgacs.org The RCM reaction itself, using Grubbs' catalyst, can produce the desired macrocycle in excellent yields. nih.gov
| Strategy | Target/Intermediate | Reported Yield | Reference |
|---|---|---|---|
| Yamaguchi Lactonization (Path A) | (+)-Macrosphelide A seco-acid (2) | 70% | clockss.org |
| Yamaguchi Lactonization (Path B) | (+)-Macrosphelide A seco-acid (3) | 18% | clockss.org |
| Yamaguchi Lactonization (Path C) | (+)-Macrosphelide A seco-acid (4) | 59% | clockss.org |
| Yamaguchi Lactonization | Macrosphelide Isomer 10 | 26% (for deesterification and cyclization) | nih.gov |
| Yamaguchi Lactonization | Macrosphelide Isomer 11 | 56% (for deesterification and cyclization) | nih.gov |
| Ring-Closing Metathesis (RCM) | Dihydro-MS skeleton (143) | Excellent | nih.govmdpi.com |
| Synthetic Route/Key Transformation | Product | Number of Steps | Yield | Reference |
|---|---|---|---|---|
| Condensation and desilylation | Hydroxy trichloroethyl ester ((+)-6) | 2 | 87% | clockss.org |
| Condensation with (4R,5S)-7 | Diester ((3S,8R,9S)-8) | 1 | 87% | clockss.org |
| Esterification/Deprotection Sequence | Fully substituted ester (73) | 2 | 82% | nih.govmdpi.com |
| PMB Removal and Macrolactonization | Macrosphelide Isomers 12 & 13 | 3 | 38% & 42% (overall) | nih.gov |
These data illustrate that while multiple pathways to this compound exist, there are significant trade-offs in terms of efficiency. The development of methods like RCM and INOC has provided powerful tools to overcome the limitations of classical macrolactonization approaches, leading to more convergent and efficient syntheses. nih.govnih.govrsc.org
Structure Activity Relationships Sar and Analogues
Design and Synthesis of Macrosphelide B Derivatives
To explore and improve upon the natural activity of macrosphelides, researchers have employed a variety of synthetic strategies to create a diverse library of analogues. These modifications range from altering the core macrolide structure to attaching novel functional groups at specific positions.
Modifications of the Macrolide Skeleton (e.g., Ring Size Variations, Trifluoromethylated Analogues, Aza-Analogues)
Systematic changes to the foundational 16-membered ring of this compound have been a key area of investigation. Common synthetic routes, such as Ring-Closing Metathesis (RCM), have enabled the efficient construction of these complex structures. mdpi.comresearchgate.net
Ring Size Variations: Both ring-contracted and ring-enlarged analogues have been synthesized to probe the influence of ring size on bioactivity. mdpi.com 15-membered derivatives, such as 2-nor-macrosphelide B, have been successfully created. mdpi.comu-toyama.ac.jp Conversely, expansion to an 18-membered macrolide has also been achieved. nih.govmdpi.comclockss.org These studies have generally shown that altering the ring size can negatively impact the desired biological activity, suggesting that the native 16-membered conformation is optimal for at least some of its functions, like apoptosis induction. mdpi.com
Trifluoromethylated Analogues: The introduction of fluorine atoms into bioactive molecules is a common strategy to enhance metabolic stability and binding affinity. Trifluoromethylated analogues of macrosphelides have been designed and synthesized, representing a key step in developing more robust derivatives. nih.govmdpi.comresearchgate.net
Aza-Analogues: Replacing one of the oxygen atoms in the macrolide ring with a nitrogen atom yields a macrolactam, known as an aza-analogue. The RCM strategy has been effectively used to synthesize various aza-macrosphelides, including those with nitrogen at the N4, N10, and N16 positions. mdpi.comresearchgate.netu-toyama.ac.jp Biological evaluation of these compounds revealed that some artificial aza-macrosphelides, particularly the oxidized diketo-analogues, exhibit stronger apoptosis-inducing activity against human lymphoma cells than the parent compounds. researchgate.netclockss.org
Derivatization at Specific Positions (e.g., C3, C8, C14)
Modifications at specific carbon atoms of the macrosphelide backbone have been crucial for elucidating SAR. This compound itself is an oxidative product of Macrosphelide A, featuring a ketone at the C14 position instead of a hydroxyl group. jst.go.jp
The oxidation state at both C8 and C14 has been shown to be significant. The first derivatization of the related Macrosphelide A involved oxidation to yield not only this compound but also the 8-keto and the diketo (C8 and C14) isomers. nih.govmdpi.com While these unnatural isomers were initially synthesized for structural determination, they proved valuable for SAR studies. mdpi.com For example, both this compound and the diketo-macrosphelide were found to induce apoptosis in human lymphoma U937 cells, whereas Macrosphelide A was inactive in this regard, highlighting the importance of the carbonyl group at C14. mdpi.com Further derivatizations have included the introduction of different side chains at the C3 and C9 positions. mdpi.com
Hybrid Compounds and Chimera Molecules
A particularly fruitful strategy has been the creation of hybrid molecules that combine the macrosphelide scaffold with structural motifs from other potent natural products. nih.gov
Inspired by the potent cytotoxicity of epothilones, another class of 16-membered macrolides, researchers designed and synthesized chimera molecules featuring the macrosphelide skeleton and the thiazole-containing side chain of epothilone. mdpi.comnih.govacs.org These hybrids, with the side chain attached at positions like C15, showed a dramatic enhancement in apoptosis-inducing activity against the U937 cell line compared to the parent macrosphelides. mdpi.comresearchgate.netnih.gov This success underscored the potential of a modular approach to amplify the desired biological effects. mdpi.com
Another class of hybrids includes macrosphelide-biotin conjugates. These molecules were developed as chemical probes for affinity chromatography experiments aimed at identifying the cellular protein targets of macrosphelides. mdpi.comnih.gov
Elucidation of Structural Determinants for Biological Activity
The extensive synthesis of derivatives has provided critical insights into which structural features of this compound are essential for its biological functions.
The oxidation state of the macrolide ring is a key determinant. The presence of a carbonyl group at C14 is considered important for cytotoxicity. mdpi.com This is supported by findings that this compound and its diketo-analogue show pro-apoptotic activity, while Macrosphelide A (with a C14-hydroxyl) does not. mdpi.comnih.gov Similarly, oxidized diketo-aza-analogues displayed more potent apoptosis-inducing activity than their dihydroxy counterparts, reinforcing the role of these carbonyl groups. clockss.org
While the core 16-membered ring appears optimal for maintaining the necessary conformation for apoptosis-inducing activity, the attachment of specific side chains can dramatically enhance potency. mdpi.com The success of the MS-epothilone hybrids demonstrates that the macrosphelide skeleton can serve as an effective scaffold, whose activity can be significantly boosted by the introduction of a pharmacophore from another natural product. mdpi.comnih.gov
| Modification Type | Specific Analogue(s) | Key Structural Change | Impact on Biological Activity (Primarily Apoptosis Induction) | Reference |
|---|---|---|---|---|
| Oxidation State | This compound, Diketo-MS | C14=O; C8=O and C14=O | Increased apoptosis-inducing activity compared to Macrosphelide A (C14-OH). | mdpi.com |
| Ring Size Variation | 15-membered (2-nor-MSB) | Ring contraction | Did not improve apoptosis-inducing activity. | mdpi.com |
| 18-membered | Ring enlargement | Did not improve apoptosis-inducing activity; may alter critical conformation. | mdpi.com | |
| Aza-Analogues | Diketo-aza-MS | Ring oxygen replaced by nitrogen; C8 and C14 oxidized | Showed stronger apoptosis-inducing activity than dihydroxy precursors. | clockss.org |
| Hybrid Compounds | MS-Epothilone Chimera | Thiazole (B1198619) side chain added at C15 | Significant enhancement of apoptosis-inducing activity. | mdpi.comnih.gov |
Impact of Stereochemistry on Biological Efficacy
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the interaction between a drug molecule and its biological target. nih.govnumberanalytics.com For natural products like this compound, which are biosynthesized in an enantiomerically pure form, the specific stereoconfiguration is often essential for their activity. nih.gov
The total synthesis of macrosphelides has consistently aimed to replicate the absolute stereochemistry of the natural products, underscoring its perceived importance for function. capes.gov.br The synthesis of diastereomeric macrosphelide core structures has been a deliberate strategy to generate basic SAR data, allowing for comparison between natural and unnatural isomers. mdpi.com
While specific comparisons of the biological efficacy of all possible stereoisomers are not extensively detailed, the principles of stereochemistry in drug action suggest that changes in the 3D structure would likely alter the fit with target proteins, potentially leading to reduced or different activity. nih.gov This can affect not only target binding but also metabolic pathways and cellular uptake. nih.govnih.gov Molecular modeling studies of macrosphelides have also been employed to predict the stereochemistries of newly discovered members of the family based on the known structure of this compound, further highlighting the crucial role of the compound's spatial arrangement. clockss.org The fact that even minor changes to the molecule's core structure can alter its biological profile implies that its specific, complex stereochemistry is finely tuned for its biological role.
Biological Activities and Molecular Mechanisms
Inhibition of Cell-Cell Adhesion
A key biological activity of Macrosphelide B is its ability to interfere with the adhesion processes between cells, a critical step in both physiological immune responses and pathological conditions like cancer metastasis.
This compound has been identified as an inhibitor of the cell adhesion process mediated by the interaction between sialyl Lewis X (sLex) and E-selectin. nih.gov The sLex tetrasaccharide is a carbohydrate ligand expressed on the surface of certain cells, including some cancer cells and leukocytes. mdpi.com E-selectin is an adhesion molecule expressed on the surface of endothelial cells that line blood vessels, particularly in response to inflammatory signals. nih.govnih.gov
The binding of sLex on circulating cells to E-selectin on the endothelium is a crucial initial step in the "adhesion cascade," which allows these cells to slow down, roll along the vessel wall, and eventually extravasate into the surrounding tissue. mdpi.com this compound exerts its effect by inhibiting this specific molecular interaction. nih.gov Studies have shown that this compound inhibits the adhesion of sLex-expressing human leukemia HL-60 cells to human umbilical vein endothelial cells (HUVECs) that have been activated to express E-selectin. nih.gov By disrupting this binding, this compound effectively reduces the attachment of circulating cancer cells to the blood vessel wall, a foundational step in the formation of metastatic colonies. nih.gov
The inhibitory action of this compound on cell adhesion demonstrates notable specificity for the sLex/E-selectin pathway. This selectivity has been demonstrated in comparative preclinical studies using cancer cell lines with differing levels of sLex expression. nih.gov
In a key study, this compound significantly inhibited the lung metastasis of B16/BL6 mouse melanoma cells, which exhibit high levels of sLex antigen on their surface. nih.gov Conversely, the compound showed no significant inhibitory effect on the metastasis of L5178Y-ML mouse lymphoma cells to the spleen and liver. nih.gov Flow cytometry analysis confirmed that the L5178Y-ML cells have low expression of the sLex antigen. nih.gov This differential effect underscores the compound's selectivity, indicating that its antimetastatic activity is primarily directed against cancer cells that utilize the sLex/E-selectin adhesion mechanism. nih.gov
| Cell Line | sLex Expression Level | Metastasis Inhibition by this compound | Primary Source |
|---|---|---|---|
| B16/BL6 Mouse Melanoma | High | Significant inhibition of lung metastasis | nih.gov |
| L5178Y-ML Mouse Lymphoma | Low | No significant inhibition observed | nih.gov |
Anticancer and Antimetastatic Research
Building on its mechanism as a cell adhesion inhibitor, this compound has been investigated for its potential therapeutic role in oncology, specifically in preventing cancer spread and inducing cancer cell death.
Preclinical in vivo studies have provided evidence for the antimetastatic potential of this compound. nih.gov In a mouse model, administration of this compound at 20 mg/kg/day resulted in a significant decrease in lung metastatic nodules formed by B16/BL6 melanoma cells, with a treatment-to-control ratio (T/C) of 45%. nih.gov This finding directly links the inhibition of sLex-mediated cell adhesion to a reduction in metastasis. nih.gov
Furthermore, research has shown that the combination of this compound with the conventional chemotherapy agent cisplatin (B142131) led to a remarkable inhibition of lung metastasis without exacerbating the adverse effects associated with cisplatin. nih.gov This suggests a potential synergistic effect and a role for this compound in combination therapy regimens.
Beyond inhibiting metastasis, compounds from the macrosphelide family have been shown to induce apoptosis, or programmed cell death, in cancer cells. bohrium.com Apoptosis is a critical mechanism for eliminating damaged or malignant cells and is a primary target for many cancer therapies. nih.gov
Studies on macrosphelide derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines. bohrium.com For example, research has documented the apoptosis-inducing activity of macrosphelide derivatives in human lymphoma U937 cells. researchgate.netbohrium.com This cytotoxic activity highlights a second potential anticancer mechanism for this class of compounds, complementing the anti-adhesion properties. bohrium.com
| Cell Line | Activity Observed | Primary Source |
|---|---|---|
| Human Lymphoma U937 cells | Induction of apoptosis | researchgate.netbohrium.com |
| Human Colon Carcinoma (HCT116) | Potent activity observed | researchgate.net |
| Gastric Cancer (ASG) cells | Potent activity observed | researchgate.net |
The induction of apoptosis is often linked to intracellular events involving oxidative stress and mitochondrial integrity. mdpi.comnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. nih.gov Excessive ROS can damage cellular components, including mitochondria, leading to mitochondrial dysfunction. mdpi.com
This dysfunction can trigger the intrinsic pathway of apoptosis. mdpi.com Damaged mitochondria may release pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates a cascade of enzymes called caspases that execute the process of cell death. nih.gov Research into the broader family of macrosphelides has shown that certain derivatives trigger a mitochondria-dependent apoptosis pathway in U937 cells, indicating that these compounds can indeed cause the mitochondrial dysfunction necessary to initiate programmed cell death. researchgate.net
Induction of Apoptosis in Cellular Models
Activation of Caspase-Dependent Pathways
The induction of apoptosis, or programmed cell death, is a critical mechanism for many anti-cancer therapies. Macrosphelide analogues have been shown to trigger this process through the activation of caspase-dependent pathways. Caspases are a family of protease enzymes that act as key mediators of apoptosis. Their activation occurs through two primary routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then dismantle the cell.
Research into macrosphelide derivatives demonstrates their ability to engage these apoptotic pathways. For instance, studies have shown that treatment with certain macrosphelide analogues leads to the significant activation of initiator caspases like caspase-8 (associated with the extrinsic pathway) and caspase-9 (linked to the intrinsic pathway). nih.gov This activation initiates a cascade, leading to the subsequent activation of effector caspases. nih.govyoutube.com The activation of caspase-8 suggests that these compounds may interact with death receptors on the cell surface, while caspase-9 activation points to a mechanism involving mitochondrial stress and the release of cytochrome c. nih.gov Ultimately, the activation of these caspase cascades by macrosphelide analogues results in organized cell death, a desirable outcome in the context of cancer treatment.
Modulation of Cancer Cell Metabolism (e.g., Warburg Effect via ENO1, ALDOA, FH Inhibition by Macrosphelide A)
Cancer cells exhibit altered metabolic processes to fuel their rapid growth and proliferation, a phenomenon famously described as the Warburg effect. This metabolic reprogramming involves a preference for aerobic glycolysis, a less efficient method of energy production that provides essential building blocks for new cells. bohrium.com Macrosphelide A, a closely related compound to this compound, has been identified as a potent modulator of cancer cell metabolism by targeting key enzymes involved in this process. mdpi.comdntb.gov.ua
Macrosphelide A has been shown to simultaneously inhibit three critical enzymes:
Enolase 1 (ENO1): A key enzyme in the glycolytic pathway.
Aldolase (B8822740) A (ALDOA): Another crucial enzyme in glycolysis.
Fumarate (B1241708) Hydratase (FH): An enzyme involved in the mitochondrial tricarboxylic acid (TCA) cycle.
By inhibiting ENO1 and ALDOA, Macrosphelide A directly disrupts glycolysis, leading to reduced glucose consumption and lactate (B86563) production in cancer cells. bohrium.comnih.gov The simultaneous inhibition of FH impacts mitochondrial function. researchgate.net This multi-targeted approach effectively cripples the cancer cell's ability to produce both energy and the necessary biosynthetic precursors, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis. dntb.gov.uasemanticscholar.org
Direct Enzyme Inhibition by this compound and Analogues
The anticancer effects of macrosphelides are rooted in their ability to directly bind to and inhibit specific metabolic enzymes. mdpi.com Studies on Macrosphelide A have confirmed its direct and specific interaction with ENO1, ALDOA, and FH through various methods, including in vitro binding assays and competition assays. dntb.gov.uanih.gov
Further investigation into the inhibitory mechanism revealed that pre-incubation of Macrosphelide A with purified ENO1 enzyme significantly enhanced its inhibitory effect, demonstrating a direct action rather than an indirect or secondary effect within the cell. mdpi.comsemanticscholar.org This direct binding to pivotal enzymes in both glycolysis and the TCA cycle underscores the potential of macrosphelide analogues as targeted anti-cancer agents. semanticscholar.org While much of the detailed enzyme inhibition research has focused on Macrosphelide A, the structural similarity to this compound—which is an oxidative product of Macrosphelide A—suggests that it and other analogues may operate through similar mechanisms of direct enzyme inhibition. nih.gov
Immunomodulatory Properties
Beyond its anti-cancer activities, this compound has demonstrated significant immunomodulatory properties.
In Vivo Immunosuppressant Activity in Animal Models
This compound has been identified as possessing potent immunosuppressant activity in vivo. researchgate.netmdpi.com This activity is of significant interest for the potential treatment of autoimmune diseases and the prevention of organ transplant rejection, where an overactive immune response is detrimental. Animal models are crucial for evaluating the systemic effects and efficacy of potential immunosuppressive agents. mdpi.com The observed in vivo activity of this compound suggests it can effectively modulate the complex interactions of the immune system within a living organism. researchgate.net
Comparative Efficacy with Reference Immunosuppressants
The efficacy of a novel immunosuppressant is often benchmarked against established clinical agents. This compound has been shown to exhibit strong in vivo immunosuppressant activity that is equipotent to that of clinically used drugs such as rapamycin (B549165) and cyclosporine. researchgate.net These reference drugs are mainstays in transplant medicine and the treatment of autoimmune disorders. nih.gov The comparable efficacy of this compound positions it as a promising candidate for further development as a next-generation immunomodulatory agent. researchgate.netmdpi.com
Antimicrobial Activity
The potential of macrosphelides extends to antimicrobial applications. Research on Macrosphelide A has shown a notable spectrum of activity. One study found it to be effective against certain ascomycetes, basidiomycetes, oomycetes, and various Gram-positive bacteria, including the medically important Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of ≤500 µg/ml. nih.gov However, in the same study, it showed no activity against zygomycetes, yeasts, or Gram-negative bacteria. nih.gov In contrast, an earlier report indicated that Macrosphelide A did not exhibit antimicrobial activity at a concentration of 1000 µg/ml. nih.gov This discrepancy may be due to differences in the microbial strains tested or the specific assay conditions used. The activity of this compound itself has been less characterized, but the findings for its close analogue suggest a potential area for further investigation. nih.govnih.gov
Elucidation of Signal Transduction Pathways
The most potent biological activity documented for this compound is its role as a modulator of cell adhesion, a process fundamentally governed by complex signal transduction pathways. nih.gov Cell adhesion involves a cascade of signaling events that regulate the expression and activation of cell-surface adhesion molecules, facilitating interactions between cells and their environment. frontiersin.org Inhibitors like this compound interfere with these processes, suggesting an interaction with one or more key points in the relevant signaling pathways. frontiersin.orgpatsnap.com
The primary molecular process targeted by this compound is the adhesion between leukocytes and endothelial cells. nih.gov This interaction is a critical component of the inflammatory response. Research has demonstrated that this compound inhibits the adhesion of human promyelocytic leukemia HL-60 cells to human umbilical vein endothelial cells (HUVECs) that have been activated by lipopolysaccharide (LPS). nih.gov
While the specific protein to which this compound directly binds has not been definitively identified in these studies, its action prevents the functional outcome of the adhesion cascade. This process is mediated by several families of cell adhesion molecules (CAMs) whose expression on the endothelial cell surface is upregulated by inflammatory signals. frontiersin.org Key molecules involved in this type of cell-cell interaction include:
Selectins: Mediate the initial tethering and rolling of leukocytes on the endothelium.
Integrins: Mediate firm adhesion of leukocytes.
Immunoglobulin family molecules: Including Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), which serve as ligands for leukocyte integrins. frontiersin.org
This compound's inhibitory effect was found to be less potent than that of its counterpart, Macrosphelide A, as indicated by their respective IC₅₀ values. nih.gov
| Compound | Target Process | Cell Models | IC₅₀ Value | Source |
|---|---|---|---|---|
| Macrosphelide A | Cell-cell Adhesion | HL-60 cells to LPS-activated HUVEC | 3.5 µM | nih.gov |
| This compound | Cell-cell Adhesion | HL-60 cells to LPS-activated HUVEC | 36 µM | nih.gov |
The mechanism of action of this compound as a cell adhesion inhibitor is intrinsically linked to the regulation of gene expression. The adhesion molecules targeted during an inflammatory response, such as VCAM-1 and ICAM-1, are not constitutively expressed at high levels on endothelial cells; their synthesis is induced at the transcriptional level by inflammatory stimuli like LPS and various cytokines. frontiersin.org By interfering with the signaling pathways that lead to cell adhesion, this compound may indirectly affect the downstream consequences of these adhesion events, which often include further changes in gene expression within the adhered leukocytes.
Furthermore, considering its classification as a macrolide, this compound could potentially share mechanisms of gene regulation common to this class of molecules. Some macrolides are known to regulate gene expression directly at the level of translation. nih.gov For example, in the regulation of certain bacterial resistance genes, the antibiotic binds to the ribosome as it is translating a short, upstream open reading frame (uORF). This binding causes the ribosome to stall, which in turn induces a change in the mRNA's secondary structure. This conformational change can unmask the ribosome-binding site of the main resistance gene, allowing its translation to begin. nih.gov This sophisticated mechanism of translational attenuation is a well-studied model of uORF-dependent gene regulation induced by macrolides. nih.gov
Advanced Preclinical Research Methodologies
In Vitro Cellular Models for Biological Activity Assessment
In vitro models are fundamental for the initial characterization of a compound's biological effects at the cellular and molecular level. They offer a controlled environment to dissect specific interactions and pathways.
The foundation of in vitro testing begins with two-dimensional (2D) cell cultures, where cells are grown as a monolayer on a flat surface. thermofisher.com This method is crucial for initial screening and has been a cornerstone of biological research for decades. frontiersin.org However, 2D models often fail to accurately represent the complex microenvironment of native tissues. frontiersin.org
To bridge the gap between 2D cultures and animal models, three-dimensional (3D) cell culture systems are increasingly employed. thermofisher.comfrontiersin.org These models, such as spheroids and organoids, allow cells to grow in clusters, which better mimics the cell-to-cell interactions, nutrient gradients, and spatial organization found in vivo. frontiersin.orgmdpi.com
Spheroids are self-assembled, spherical aggregates of cells, often derived from cancer cell lines. novusbio.com They are particularly valuable for studying tumor biology and for drug screening, as they can replicate the properties of a physical tumor, including its microenvironment. mdpi.comnovusbio.com
Organoids are more complex 3D structures derived from stem cells that can self-organize and differentiate to form structures resembling miniature organs. frontiersin.orgmdpi.com They provide a highly physiologically relevant platform for modeling human diseases and testing compound efficacy. frontiersin.org
For a compound like Macrosphelide B, with known anti-adhesion properties, transitioning from 2D to 3D spheroid models would be a critical step to evaluate its ability to disrupt tumor cell aggregation or invasion within a more realistic tumor microenvironment.
High-Throughput Screening (HTS) is an automated process used in drug discovery to rapidly test thousands to millions of chemical compounds for a specific biological activity. wikipedia.org HTS leverages robotics, liquid handling devices, and sensitive detectors to conduct a massive number of tests in a short period, typically using microtiter plates with a high density of wells (e.g., 384 or 1536). wikipedia.orgbmglabtech.com
The primary goal of HTS is to identify "hits" or "leads"—compounds that modulate a biological target in a desired manner. bmglabtech.com These platforms are essential for the initial discovery phase, allowing researchers to screen large libraries of natural products or synthetic molecules to find novel bioactive agents. nih.gov The discovery of this compound's potent anti-adherent activity was likely the result of a screening campaign designed to identify inhibitors of cell-cell adhesion from microbial fermentation extracts. nih.gov
Modern HTS platforms are often integrated with high-content imaging and sophisticated data analysis software, enabling the extraction of detailed information on a compound's effect on cellular morphology and function. biorxiv.org
Once a compound of interest is identified, a battery of specific cellular assays is used to characterize its biological effects in detail. These assays measure distinct cellular processes and are crucial for understanding a compound's mechanism of action.
Adhesion Assays: These assays are central to the characterization of this compound. A primary method involves co-culturing two cell types, such as cancer cells and endothelial cells, to measure the ability of a compound to inhibit their adhesion. The initial research on this compound demonstrated that it dose-dependently inhibited the adhesion of human promyelocytic leukemia (HL-60) cells to a monolayer of human umbilical vein endothelial cells (HUVECs). nih.gov Further studies have indicated that this compound may suppress metastasis by inhibiting the adhesion mediated by sLex / E-Selectin molecules. mdpi.com
Proliferation Assays: These assays determine a compound's effect on cell growth and division, which is critical for assessing anticancer potential. thermofisher.com
Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism for eliminating cancer cells. thermofisher.com Assays can detect biochemical and morphological changes associated with apoptosis to determine if a compound induces this pathway. thermofisher.com While detailed apoptosis studies on this compound are limited, its close analog, Macrosphelide A, has been shown to induce apoptosis in various cancer cell lines. nih.govnih.gov
Enzyme Activity Assays: These assays measure the effect of a compound on specific enzymes. For example, Macrosphelide A has been found to inhibit key enzymes in cancer metabolism, such as enolase 1 (ENO1) and aldolase (B8822740) A (ALDOA). nih.govnih.gov Similar enzymatic screening could elucidate specific molecular targets for this compound.
| Compound | Assay Description | Cell Lines Used | IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|
| This compound | Inhibition of HL-60 cell adhesion to LPS-activated HUVEC monolayer. | HL-60 (Human Promyelocytic Leukemia), HUVEC (Human Umbilical Vein Endothelial Cells) | 36 | nih.gov |
In Vivo Animal Models for Preclinical Evaluation of Efficacy
Following promising in vitro data, preclinical evaluation progresses to in vivo animal models. These models are indispensable for studying the effects of a compound within a complex, living organism, providing insights that cannot be obtained from cell cultures alone. im2pact.orgnih.gov
To evaluate a compound's efficacy, researchers use animal models that mimic specific aspects of human diseases. scienceopen.com Given that this compound inhibits cell adhesion, a critical step in cancer metastasis, its evaluation would primarily involve metastasis models. nih.govmdpi.com
Experimental Metastasis Models: These models are commonly used to study the later stages of metastasis. They typically involve the intravenous injection of cancer cells (such as MDA-MB-231 or 4T1 breast cancer cells) into an animal, often an immunodeficient mouse. plos.org The compound of interest is then administered to assess its ability to prevent the formation of metastatic colonies in distant organs, such as the lungs. plos.orgoncotarget.com This type of model would be suitable for directly testing the anti-metastatic potential of this compound.
Orthotopic Transplantation Models (PDOX): For a more clinically relevant simulation, patient-derived orthotopic xenograft (PDOX) models can be used. dovepress.com This involves implanting fresh tumor tissue from a human patient into the corresponding organ of an immunodeficient mouse (e.g., a human colon tumor into a mouse colon). dovepress.comscielo.br These models better simulate tumor growth in the correct microenvironment and the entire metastatic cascade. dovepress.com
| Model Type | Description | Common Cell Lines | Host Animal | Primary Endpoint |
|---|---|---|---|---|
| Experimental Metastasis | Direct injection of tumor cells into circulation (e.g., tail vein) to model colonization of distant organs. | 4T1 (murine breast cancer), MDA-MB-231 (human breast cancer) | BALB/c mice (for 4T1), Immunodeficient mice (e.g., NSG) for human cells | Metastatic nodule count in lungs or other organs. plos.org |
| Orthotopic Implantation | Implantation of tumor cells or tissue into the corresponding organ of origin to mimic natural tumor progression and metastasis. | Various, often patient-derived tissues (PDX) | Immunodeficient mice (e.g., Nude, SCID, NSG) | Primary tumor growth and spontaneous metastasis to distant sites. plos.orgdovepress.com |
The design and execution of animal studies require rigorous methodological considerations to ensure the data is robust, reproducible, and ethically sound. nih.gov
Choice of Animal Model: The selection of the animal model is critical. Rodents are commonly used due to their physiological similarities to humans and well-understood genetics. scielo.org.mx The choice between an immunocompetent model (like a syngeneic mouse model, where mouse cancer cells are transplanted into a mouse of the same genetic background) and an immunodeficient model (required for human xenografts) depends on the research question. atlantisbioscience.comfrontiersin.org
Scientific Rigor: To avoid bias and improve reproducibility, studies should be carefully planned, including aspects like randomization, blinding, and appropriate statistical analysis. nih.gov There is a growing emphasis on improving the reporting of animal experiments to ensure transparency and allow for critical evaluation. nih.gov
The 3Rs Principle: The ethical framework for animal research is guided by the principles of Replacement, Reduction, and Refinement (the 3Rs). scielo.org.mxplos.org
Replacement: Using non-animal methods (like advanced in vitro models) whenever possible. scielo.org.mx
Reduction: Using the minimum number of animals necessary to obtain scientifically valid results. scielo.org.mx
Refinement: Modifying procedures to minimize any potential pain, suffering, or distress to the animals involved. scielo.org.mxplos.org
Adherence to these principles is essential for conducting high-quality, ethical preclinical research on compounds such as this compound.
Future Perspectives in Macrosphelide B Research
Development of Novel Synthetic Routes for Complex Analogues
The future of Macrosphelide B research is heavily reliant on the innovation of synthetic strategies that allow for the efficient and versatile production of complex analogues. While numerous total syntheses of macrosphelides have been accomplished, the development of more advanced and flexible routes is essential for exploring a wider chemical space and improving biological activity. nih.gov
Future synthetic endeavors will likely focus on several key areas:
Convergent and Flexible Strategies : The development of highly convergent synthetic routes will enable the rapid assembly of the macrosphelide core. rsc.org Strategies that allow for late-stage diversification are particularly valuable, as they permit the introduction of various functional groups or structural modifications to a common intermediate, thereby generating a library of analogues for structure-activity relationship (SAR) studies. researchgate.netmdpi.com
Novel Cyclization Methods : The formation of the 16-membered macrolactone ring is a critical step in the synthesis. While methods like Yamaguchi macrolactonization and ring-closing metathesis (RCM) have been successfully employed, future research could explore alternative cyclization techniques to improve efficiency and yield. researchgate.netmdpi.com For instance, the intramolecular nitrile oxide-olefin cycloaddition (INOC) has been investigated as a potentially efficient procedure for constructing the macrolactone skeleton of this compound. mdpi.com
Combinatorial and Fluorous Tagging Techniques : To accelerate the discovery of more potent derivatives, combinatorial chemistry approaches can be employed. researchgate.netjst.go.jp This involves the parallel synthesis of a large number of compounds by combining different molecular building blocks. researchgate.net Furthermore, techniques like fluorous tagging can facilitate the purification and synthesis of all possible stereoisomers of macrosphelides from a single synthetic route. researchgate.net
Analogue Categories : Based on existing research, future work will likely continue to create diverse analogues by modifying different parts of the this compound molecule. researchgate.netmdpi.com
| Analogue Type | Synthetic Strategy Example | Reference |
| Ring-Contracted/Enlarged Analogues | Ring-Closing Metathesis (RCM) to form 15-membered or larger rings. | researchgate.netmdpi.com |
| Aza-Macrosphelides | Introduction of nitrogen atoms into the macrolide skeleton. | researchgate.netmdpi.com |
| C3-Modified Derivatives | Introduction of different substituents at the C3 position, such as a phenyl group. | nih.gov |
| Heterocycle-Substituted Analogues | Introduction of side chains containing moieties like thiazole (B1198619) at various positions. | mdpi.com |
The synthesis of these complex analogues will not only help in deciphering the SAR of macrosphelides but also in developing derivatives with improved potency and selectivity. nih.gov
Deeper Exploration of Biosynthetic Enzymes and Genetic Clusters
Understanding the natural production of this compound in microorganisms is a crucial frontier for future research. The genes responsible for synthesizing secondary metabolites like macrosphelides are typically organized in biosynthetic gene clusters (BGCs). nih.govresearchgate.net A deeper dive into these BGCs and the enzymes they encode can provide significant insights.
Future research in this area will likely involve:
Genome Mining : With the increasing availability of microbial genome sequences, bioinformatic tools like antiSMASH and BAGEL4 can be used to mine for BGCs responsible for macrosphelide production. nih.govresearchgate.netfrontiersin.org Researchers have already identified putative BGCs for macrosphelides in fungi of the genus Pseudogymnoascus by comparing them to known clusters. researchgate.net
Characterization of Biosynthetic Enzymes : Once a BGC is identified, the next step is to characterize the individual enzymes and their specific roles in the biosynthetic pathway. This involves determining the function of key enzymes such as polyketide synthases (PKS), tailoring enzymes that modify the polyketide backbone, and enzymes responsible for cyclization. This knowledge can be harnessed to produce novel analogues through biosynthetic engineering.
Coexpression Network Analysis : Traditional BGC models assume all necessary genes are located together. However, regulatory genes can be located elsewhere in the genome. nih.gov Future studies may use genome-wide coexpression networks to identify both clustered and unclustered transcription factors that regulate the macrosphelide biosynthetic pathway, which are often silent under standard laboratory conditions. nih.gov
This genomic and enzymatic exploration could pave the way for heterologous expression of the this compound BGC in a more tractable host organism, potentially enabling a more sustainable and scalable production method compared to chemical synthesis or extraction from natural sources.
Comprehensive Characterization of Molecular Targets and Pathways
A critical aspect of future research is to fully elucidate the molecular mechanisms by which this compound exerts its biological effects. While its congener, Macrosphelide A (MSPA), has been studied more extensively, detailed knowledge of this compound's specific targets and pathways remains an area ripe for investigation.
Key future directions include:
Target Identification and Validation : Research has shown that this compound can suppress metastasis by inhibiting the adhesion of sLe(x)/E-Selectin molecules. mdpi.com However, a comprehensive, unbiased screening for all its molecular targets is needed. Given the structural similarity to MSPA, it is plausible that this compound could also interact with metabolic enzymes. MSPA has been shown to target and inactivate enzymes involved in both glycolysis and the TCA cycle, such as enolase 1 (ENO1), aldolase (B8822740) A (ALDOA), and fumarate (B1241708) hydratase (FH). nih.govmdpi.com Future studies should investigate whether this compound shares these or possesses unique targets.
Pathway Analysis : Once targets are identified, the downstream signaling pathways affected by this compound must be characterized. nih.govfrontiersin.org For example, inhibition of cell adhesion molecules points towards an impact on pathways related to cancer metastasis. mdpi.com If it also targets metabolic enzymes like MSPA, it could be affecting cancer cell metabolism, such as aerobic glycolysis (the Warburg effect). researchgate.netnih.gov
Integrative Multi-Omics Approaches : A comprehensive understanding will require integrating data from genomics, proteomics, and metabolomics. frontiersin.org This systems biology approach can provide a holistic view of the cellular response to this compound treatment, revealing the complex interplay between different pathways.
The table below summarizes known and potential targets for the macrosphelide family, highlighting areas for future investigation for this compound.
| Compound | Identified Molecular Target(s) | Affected Pathway(s) | Reference |
| This compound | sLe(x) / E-Selectin | Cell Adhesion, Metastasis | mdpi.com |
| Macrosphelide A | Enolase 1 (ENO1), Aldolase A (ALDOA), Fumarate Hydratase (FH) | Glycolysis, TCA Cycle, Cancer Metabolism | nih.govmdpi.com |
Comprehensive characterization of these targets and pathways is essential for understanding its therapeutic potential and for the rational design of more effective second-generation analogues. nih.gov
Applications as Chemical Probes for Biological Systems
High-quality chemical probes are indispensable tools for dissecting complex biological processes. febs.orgyoutube.com They are small molecules that can modulate a specific biological target with high potency and selectivity, allowing researchers to study the function of that target in cells or whole organisms. febs.org Given its defined biological activity, this compound and its derivatives have significant potential to be developed into chemical probes.
Future applications in this domain include:
Development of Tagged Analogues : To identify its binding partners and elucidate its mechanism of action, tagged versions of this compound can be synthesized. nih.gov Chimeric molecules, such as a Macrosphelide-biotin hybrid, can be used for affinity chromatography experiments to pull down and identify target proteins from cell lysates. mdpi.comnih.govresearchgate.net
Probing Cellular Processes : Once validated as a selective probe, this compound can be used to investigate the roles of its targets in various biological contexts. For instance, its known ability to inhibit cell adhesion makes it a valuable tool for studying the molecular machinery of cancer metastasis. mdpi.com If it is found to target metabolic enzymes, it could be used to probe the intricacies of the Warburg effect in cancer cells. nih.gov
Target Validation in Drug Discovery : Chemical probes play a critical role in validating new drug targets. febs.org By using a selective this compound-based probe, researchers can confirm that modulating its specific target (e.g., E-selectin) produces a desired therapeutic effect, strengthening the case for developing drugs against that target.
The development of this compound into a well-characterized chemical probe would not only advance our understanding of fundamental biology but also accelerate translational research efforts. youtube.com
Q & A
Q. How is Macrosphelide B isolated and structurally characterized from microbial sources?
this compound is isolated from Paraconiothyrium sporulosum FO-5050 culture filtrates using chromatographic techniques (e.g., HPLC). Structural elucidation relies on NMR spectroscopy, including - and -NMR, to resolve its 16-membered macrolide structure. Absolute stereochemistry is confirmed via synthesis of stereoisomers and comparative analysis of spectral data .
Q. What in vitro models are used to evaluate this compound’s anti-adhesion activity?
Researchers employ human leukemia (HL-60) cells co-cultured with LPS-activated human umbilical vein endothelial cells (HUVECs). Adhesion inhibition is quantified using IC values (36 µM for this compound). Cytotoxicity is assessed via viability assays at concentrations up to 100 µg/ml, showing no toxicity .
Q. How do researchers validate the purity and identity of synthesized this compound?
Purity is confirmed using reversed-phase HPLC (>95% purity), while identity is verified via high-resolution mass spectrometry (HRMS) and comparison of NMR data with natural isolates. X-ray crystallography may resolve ambiguous stereochemistry in synthetic analogs .
Advanced Research Questions
Q. What methodological challenges arise in the total synthesis of this compound?
Key challenges include stereoselective formation of the macrolactone ring and optimizing multi-step yields (e.g., 11-step synthesis with ~20% yield for Macrosphelide A). Strategies involve iterative Mitsunobu reactions and protecting-group strategies to manage hydroxyl functionalities. Analytical techniques like circular dichroism (CD) validate stereochemical outcomes .
Q. How can contradictory bioactivity data (e.g., IC50_{50}50 variability) be resolved in Macrosphelide studies?
Apply statistical rigor:
- Use false discovery rate (FDR) controls to minimize Type I errors in high-throughput assays .
- Replicate experiments across independent labs with standardized protocols (e.g., cell passage number, LPS activation time).
- Report effect sizes with 95% confidence intervals to contextualize biological significance .
Q. What computational approaches predict this compound’s mechanism of action in sLex/E-selectin inhibition?
Molecular docking studies using tools like AutoDock Vina model interactions between this compound and E-selectin’s lectin domain. Free-energy perturbation (FEP) calculations refine binding affinity predictions. Validate hypotheses with surface plasmon resonance (SPR) to measure kinetic constants () .
Q. How do researchers establish structure-activity relationships (SAR) for this compound analogs?
Systematic SAR involves:
Q. What strategies identify novel biological targets of this compound beyond cell adhesion?
Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of treated cells. Pathway enrichment analysis (e.g., DAVID, Gene Ontology) highlights perturbed pathways. CRISPR-Cas9 knockout screens validate candidate targets (e.g., integrins, chemokine receptors) .
Methodological Guidance
Q. How should researchers design dose-response experiments for this compound?
Q. What frameworks ensure ethical and reproducible reporting of this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
